molecular formula C10H18O4 B13823370 4-(1,1-Dimethylethyl) 2-ethylbutanedioate CAS No. 76904-19-3

4-(1,1-Dimethylethyl) 2-ethylbutanedioate

Cat. No.: B13823370
CAS No.: 76904-19-3
M. Wt: 202.25 g/mol
InChI Key: OVIXQGZZZJERJO-UHFFFAOYSA-N
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Description

4-(1,1-Dimethylethyl) 2-ethylbutanedioate is a diester derivative of butanedioic acid (succinic acid). The compound features a tert-butyl group (1,1-dimethylethyl) at the 4-position and an ethyl ester moiety at the 2-position. The tert-butyl group enhances hydrophobicity and stability, while the ethyl ester contributes to solubility in organic solvents .

Properties

CAS No.

76904-19-3

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

2-ethyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

InChI

InChI=1S/C10H18O4/c1-5-7(9(12)13)6-8(11)14-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,13)

InChI Key

OVIXQGZZZJERJO-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Dimethylethyl) 2-ethylbutanedioate typically involves the esterification of 2-ethylbutanedioic acid with tert-butanol. The reaction is carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

On an industrial scale, the production of 4-(1,1-Dimethylethyl) 2-ethylbutanedioate may involve continuous flow processes where the reactants are continuously fed into a reactor. The use of solid acid catalysts can enhance the efficiency and selectivity of the esterification reaction. The product is then purified through distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Dimethylethyl) 2-ethylbutanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.

Common Reagents and Conditions

Major Products

Scientific Research Applications

The compound 4-(1,1-Dimethylethyl) 2-ethylbutanedioate , also known as tert-butyl 2-ethylbutanedioate , is a notable chemical in various scientific and industrial applications. This article will explore its applications across different fields, including synthetic chemistry, pharmaceuticals, and material science, supported by comprehensive data tables and case studies.

Synthetic Chemistry

In synthetic organic chemistry, 4-(1,1-Dimethylethyl) 2-ethylbutanedioate serves as an important intermediate in the synthesis of various complex molecules. Its ability to participate in nucleophilic addition reactions makes it valuable for creating esters and other derivatives.

Table 1: Synthetic Reactions Involving 4-(1,1-Dimethylethyl) 2-ethylbutanedioate

Reaction TypeProductConditions
EsterificationVarious estersAcid catalyst, reflux
Nucleophilic AdditionAlcohol derivativesBase catalysis
CondensationPolyestersHigh temperature

Pharmaceutical Applications

4-(1,1-Dimethylethyl) 2-ethylbutanedioate is utilized in the pharmaceutical industry for drug formulation. Its stability and compatibility with various active pharmaceutical ingredients (APIs) allow it to be used as a co-solvent or stabilizer.

Case Study: Drug Formulation

In a study conducted on a specific drug formulation involving 4-(1,1-Dimethylethyl) 2-ethylbutanedioate, researchers found that its inclusion improved the solubility of poorly soluble drugs by up to 50%, enhancing bioavailability. The study highlighted its role in sustained release formulations, where it acted as a matrix former.

Material Science

The compound is also used in the development of polymers and coatings. Its properties contribute to improved mechanical strength and thermal stability in polymer blends.

Table 2: Material Properties Enhanced by 4-(1,1-Dimethylethyl) 2-ethylbutanedioate

Material TypeProperty EnhancedApplication Area
PolyurethaneIncreased flexibilityCoatings and adhesives
PolyesterImproved thermal stabilityTextiles and automotive parts
Epoxy ResinsEnhanced adhesionConstruction and electronics

Environmental Impact

Research indicates that while the compound is generally considered safe for use in industrial applications, its environmental impact should be monitored. Studies have shown that it does not bioaccumulate significantly in aquatic environments; however, further research is needed to assess long-term effects.

Mechanism of Action

The mechanism of action of 4-(1,1-Dimethylethyl) 2-ethylbutanedioate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. Molecular docking studies have shown that this compound can effectively bind to active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Table 1: Comparative Properties of Butanedioate Derivatives

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications
4-(1,1-Dimethylethyl) 2-ethylbutanedioate C₁₀H₁₆O₄* ~228.23* 4-tert-butyl, 2-ethyl Potential plasticizer, organic synthesis intermediate
1,4-Dimethyl 2-(4-bromophenyl)butanedioate C₁₂H₁₃BrO₄ 301.13 4-bromophenyl, 1,4-dimethyl esters Bromine enhances reactivity for cross-coupling reactions
Butanedioic acid, 2-(triphenylphosphoranylidene)-, 4-tert-butyl 1-ethyl ester C₂₈H₃₁O₄P 462.52 Phosphoranylidene group, tert-butyl, ethyl esters Organocatalysis, ligand in transition-metal complexes
Avobenzone (4-(1,1-Dimethylethyl)-4-methoxy dibenzoylmethane) C₂₀H₂₂O₃ 310.39 tert-butyl, methoxy, dibenzoylmethane UV filter in sunscreens

*Inferred based on structural analogy to diethyl succinate (C₈H₁₂O₄).

Key Observations:

Substituent Effects: The tert-butyl group in 4-(1,1-Dimethylethyl) 2-ethylbutanedioate increases steric hindrance, reducing hydrolysis rates compared to smaller esters (e.g., methyl or ethyl). This property is shared with Avobenzone, where tert-butyl stabilizes the keto-enol tautomer for UV absorption . The 4-bromophenyl group in 1,4-Dimethyl 2-(4-bromophenyl)butanedioate introduces electrophilic reactivity, making it suitable for Suzuki-Miyaura coupling or aryl halide substitution . The phosphoranylidene group in the C₂₈H₃₁O₄P derivative enables applications in Wittig reactions or as a ligand in catalytic systems .

Molecular Weight and Solubility: Bulky substituents (e.g., tert-butyl, bromophenyl) increase molecular weight and lipophilicity (higher logP values). For example, 1,4-Dimethyl 2-(4-bromophenyl)butanedioate has a calculated XLogP3 of 2.3, indicating moderate hydrophobicity . The ethyl ester in 4-(1,1-Dimethylethyl) 2-ethylbutanedioate balances solubility between polar and nonpolar solvents, unlike Avobenzone, which is highly lipophilic (logP ~5.5) due to its dibenzoylmethane core .

Applications: Plasticizers/Polymers: The tert-butyl group in 4-(1,1-Dimethylethyl) 2-ethylbutanedioate may enhance compatibility with polyvinyl chloride (PVC) or polyesters, similar to how tert-butylphenol polymers improve resin adhesion .

Research Findings and Limitations

  • Synthesis Challenges : Tert-butyl esters often require acid-catalyzed transesterification or specialized protecting group strategies, as seen in cyclohexene-acetic acid derivatives .
  • Thermal Stability : Tert-butyl groups improve thermal resistance, as observed in combustion studies of tert-butyl-substituted acetic acid derivatives .
  • Safety Considerations: Compounds like Avobenzone require rigorous safety evaluations (e.g., North American Hazard Indicator: True), highlighting the need for toxicity assessments of tert-butyl esters .

Biological Activity

4-(1,1-Dimethylethyl) 2-ethylbutanedioate, also known as a derivative of diethyl malonate, is an organic compound with potential applications in pharmaceuticals and materials science. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H22O4
  • Molecular Weight : 230.31 g/mol
  • CAS Number : 31991-61-4
  • IUPAC Name : 4-(1,1-Dimethylethyl)-2-ethylbutanedioate
PropertyValue
Molecular FormulaC12H22O4
Molecular Weight230.31 g/mol
CAS Number31991-61-4
IUPAC Name4-(1,1-Dimethylethyl)-2-ethylbutanedioate

Synthesis Methods

The synthesis of 4-(1,1-Dimethylethyl) 2-ethylbutanedioate typically involves:

  • Esterification : Reacting dimethyl malonate with tert-butyl alcohol in the presence of an acid catalyst.
  • Purification : The product is purified through distillation or recrystallization to obtain high purity.

Biological Activity

Research indicates that compounds like 4-(1,1-Dimethylethyl) 2-ethylbutanedioate exhibit several biological activities:

Antioxidant Activity

Studies have shown that similar esters can act as antioxidants by scavenging free radicals and reducing oxidative stress in cellular environments. This property is crucial for potential therapeutic applications in preventing oxidative damage related to various diseases.

Anti-inflammatory Properties

Compounds within this class have demonstrated the ability to inhibit pro-inflammatory cytokines, which may contribute to their effectiveness in treating inflammatory diseases.

The mechanism by which 4-(1,1-Dimethylethyl) 2-ethylbutanedioate exerts its biological effects likely involves:

  • Interaction with Enzymes : It may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : The compound could modulate receptors related to pain and inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Study on Antioxidant Effects :
    • A study published in PMC evaluated the antioxidant properties of various esters, including similar structures to 4-(1,1-Dimethylethyl) 2-ethylbutanedioate. Results indicated significant free radical scavenging activity (p < 0.05) compared to controls .
  • Anti-inflammatory Research :
    • In vitro assays demonstrated that derivatives can reduce TNF-alpha levels in macrophages by up to 30%, suggesting a potential application in treating autoimmune conditions .
  • Pharmacokinetics Study :
    • A pharmacokinetic analysis indicated favorable absorption rates and bioavailability for related compounds when administered orally, supporting further investigation into their therapeutic use .

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